molecular formula C14H8BrCl2FN2OS B4231050 N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide

N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide

Cat. No.: B4231050
M. Wt: 422.1 g/mol
InChI Key: XIDXSOCNESGYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide, also known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA is a thiol-modifying agent that has been shown to have a variety of effects on cellular processes, including intracellular trafficking, protein secretion, and membrane fusion.

Mechanism of Action

N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide acts by covalently modifying the thiol groups of cysteine residues in proteins. This modification disrupts the function of proteins involved in intracellular trafficking and protein secretion, leading to the accumulation of proteins in the endoplasmic reticulum and the inhibition of Golgi function.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on cells. This compound has been shown to inhibit the secretion of proteins and lipids, leading to the accumulation of these molecules in the endoplasmic reticulum. This compound has also been shown to inhibit the function of the Golgi apparatus, leading to the disruption of intracellular trafficking and protein secretion.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide in lab experiments is its specificity for thiol groups in proteins. This specificity allows for the selective inhibition of intracellular trafficking and protein secretion. However, this compound can also have off-target effects on other cellular processes, and its use can be limited by its toxicity and instability.

Future Directions

There are many potential future directions for research on N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide. One area of research could be the development of more stable and less toxic analogs of this compound for use in scientific research. Another area of research could be the identification of new targets for this compound, which could lead to the development of new drugs for the treatment of diseases related to intracellular trafficking and protein secretion. Additionally, further research could be done to elucidate the mechanisms of action of this compound and its effects on cellular processes.

Scientific Research Applications

N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide has been used extensively in scientific research as a tool for studying intracellular trafficking and protein secretion. This compound has been shown to inhibit the function of the Golgi apparatus, a cellular organelle that is responsible for the processing and sorting of proteins and lipids. By inhibiting the function of the Golgi apparatus, this compound can be used to study the mechanisms of protein trafficking and secretion.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl2FN2OS/c15-7-1-4-12(11(18)5-7)19-14(22)20-13(21)9-6-8(16)2-3-10(9)17/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDXSOCNESGYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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